Antifungal Potency Against Madurella mycetomatis – Direct Comparison with Niclosamide
Compound 2b (the target compound) and its 4′-SF₅ analog 2a displayed high in vitro antifungal activity against a geographically diverse panel of M. mycetomatis strains with IC₅₀ values of 0.2–0.3 µM, while the parent drug niclosamide was essentially inactive at comparable concentrations [1]. The ethanolamine salt 3b (derived from 2b) showed reduced antifungal potency relative to the free phenol [1], confirming that the 4′-SCF₃ substitution is required for optimal activity.
| Evidence Dimension | In vitro antifungal IC₅₀ against M. mycetomatis |
|---|---|
| Target Compound Data | 2b IC₅₀ = 0.2–0.3 µM |
| Comparator Or Baseline | Niclosamide: inactive (>10 µM); 2a (4′-SF₅): IC₅₀ = 0.2–0.3 µM |
| Quantified Difference | ≥30‑fold improvement over niclosamide; equipotent to the lead 4′-SF₅ analog |
| Conditions | Resazurin-based viability assay against M. mycetomatis strains MM55, I1, I3, and additional clinical isolates; incubation 72 h [1] |
Why This Matters
Users selecting a salicylanilide probe for eumycetoma drug discovery require the sub‑micromolar potency that only 2b and 2a provide; niclosamide cannot substitute for this application.
- [1] Ma J, Veeragoni D, Ghosh H, Mutter N, Barbosa G, Webster L. Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Biomedicines. 2024;12(7):1621. doi:10.3390/biomedicines12071621 View Source
